1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Beschreibung
Structurally, it features a sulfonyl group attached to a 2,4-dimethylphenyl ring at position 1 and a tetrahydrofuran-2-ylmethyl substituent at position 3 of the fused imidazo-quinoxaline core. The sulfonyl group enhances stability and influences solubility, while the tetrahydrofuran moiety may improve bioavailability due to its polar ether functionality .
Synthetic routes for analogous compounds typically involve nucleophilic aromatic substitution (NAS) reactions with 2,3-dichloroquinoxaline intermediates, as seen in related derivatives .
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-9-10-20(16(2)12-15)30(27,28)26-14-25(13-17-6-5-11-29-17)21-22(26)24-19-8-4-3-7-18(19)23-21/h3-4,7-10,12,17H,5-6,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGZYOJNOGIJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5CCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that has garnered attention for its potential biological activities. This compound features a quinoxaline core fused with an imidazole ring and is characterized by the presence of a sulfonyl group attached to a dimethylphenyl moiety and a tetrahydrofuran substituent. The molecular formula of this compound is C22H24N4O3S, indicating its diverse elemental composition.
Chemical Structure and Properties
The unique structure of this compound allows for various interactions within biological systems. The sulfonyl group can act as an electrophile, while the tetrahydrofuran moiety enhances solubility and bioavailability. The imidazo[4,5-b]quinoxaline framework is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to 1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exhibit significant biological activities, particularly in the following areas:
Anticancer Properties
Several studies have highlighted the anticancer potential of imidazoquinoxaline derivatives. For example, certain derivatives have shown promising activity against various leukemia cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 0.5 | Apoptosis induction |
| Compound B | HL60 (Leukemia) | 1.0 | Cell cycle arrest |
| Compound C | MCF7 (Breast) | 0.8 | Inhibition of proliferation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against multidrug-resistant pathogens with varying degrees of success.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 32 | Moderate |
| Compound E | Escherichia coli | 16 | Strong |
| Compound F | Pseudomonas aeruginosa | 64 | Weak |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The imidazole ring can bind to specific receptors, influencing signaling pathways related to cell growth and apoptosis.
- DNA Interaction : Some studies suggest that quinoxaline derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.
Case Studies
A notable study examined the anticancer effects of related imidazoquinoxaline derivatives in vivo using murine models. The results demonstrated significant tumor reduction when treated with these compounds compared to controls.
Case Study Summary:
- Objective : Evaluate the anticancer efficacy in vivo.
- Method : Tumor-bearing mice were treated with varying doses of the compound.
- Results : Tumor size reduced by up to 70% at optimal dosing levels.
- : Supports further development for therapeutic use in oncology.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs based on substituents, physicochemical properties, and inferred biological activities:
Substituent Effects on Physicochemical Properties
Lipophilicity (XLogP3):
- The target compound’s 2,4-dimethylphenylsulfonyl group contributes to higher lipophilicity compared to the 2-methoxybenzyl analog (XLogP3: 4.4 vs. 4–5 estimated) but lower than the 4-chlorophenylsulfonyl derivative (XLogP3: 5.6) due to the electron-withdrawing trifluoromethyl group .
- The tetrahydrofuran-2-ylmethyl substituent may reduce logP slightly compared to purely aromatic groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
